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Compound Name: 5-Chloro-4-iodo-2-nitropyridine
Cat. No.: B13033871
Get Quote
\ J

An In-Depth Technical Guide to 5-Chloro-4-iodo-2-nitropyridine

Part 1: Executive Summary & Structural
Significance

5-Chloro-4-iodo-2-nitropyridine (CAS: 1805666-99-2) represents a high-value "orthogonal”
scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in the presence of three distinct
functional handles—a nitro group, an iodine atom, and a chlorine atom—positioned around an
electron-deficient pyridine core.[1][2]

This specific substitution pattern allows for sequential, regioselective functionalization.[1] Unlike
generic halopyridines, the electronic interplay between the 2-nitro group and the pyridine
nitrogen creates a defined reactivity hierarchy.[1][2] This guide provides the technical grounding
required to utilize this scaffold effectively in the synthesis of complex kinase inhibitors,
heterobifunctional degraders (PROTACS), and agrochemicals.[1]

Part 2: Physicochemical Profile
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Property Data Technical Note

Unique identifier for
CAS Number 1805666-99-2

procurement.[1][2][3]

High halogen content affects
Molecular Formula mass spec isotopic pattern.[1]

[2]

Heavy atom count favors
Molecular Weight 284.44 g/mol fragment-based screening.[1]

[2]

) Moderate lipophilicity; suitable

Predicted LogP ~2.1 -

for cellular permeability.[1][2]

] Color arises from the nitro-

Appearance Yellow to Orange Solid o ) )

pyridine conjugation.[1][2]

Limited solubility in water;
Solubility DMSO, DMF, DCM requires polar organic solvents

for reactions.

Light sensitive due to the C-I
Storage 2-8°C, Inert Gas bond; store under

Argon/Nitrogen.[1]

Part 3: Electronic Structure & Reactivity Hierarchy

To design successful synthetic routes, one must understand the electronic "terrain” of the
molecule.[1] The reactivity is governed by the competing activation from the pyridine nitrogen (

) and the nitro group (

at

)[1]

The C4-lodo Position (Primary Electrophile)

o Activation: The C4 position is para to the pyridine nitrogen (
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).[1] In pyridine chemistry,

exerts a strong electron-withdrawing effect on positions 2 and 4, lowering the LUMO energy
and facilitating nucleophilic attack.[1][2]

e Leaving Group: lodine is a superior leaving group compared to chlorine due to a longer,
weaker C-X bond and higher polarizability.[1]

e Reactivity: This is the most reactive site for both Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2]

The C5-Chloro Position (Secondary/Latent Electrophile)

o Activation: The C5 position is meta to the pyridine nitrogen (unactivated by

) but para to the 2-nitro group.[1][2] While the nitro group is a strong electron-withdrawing
group (EWG), the intrinsic lack of activation by the ring nitrogen at C5 makes this site
significantly less reactive than C4.[1]

 Utility: The C-CI bond typically survives conditions used to functionalize the C-1 bond,
allowing for late-stage diversification.[1][2]

The C2-Nitro Group (Redox Handle)[1][2][3]

e Function: Acts as a masked amine.[1][2] Reduction (Fe/AcOH or

/Pd) yields the 2-amino-5-chloro-4-iodopyridine (or derivative), a common motif in kinase
hinge-binders.[1][2]

« Lability: The nitro group is also a potential leaving group (denitro-substitution), but in this
specific scaffold, the C4-1 bond is generally displaced first under standard conditions.[1][2]

Part 4: Visualizing the Reactivity Workflow

The following diagram maps the logical flow of chemical transformations, highlighting the
orthogonality of the functional groups.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.chemicalbook.com/synthesis/5-chloro-2-nitropyridine.htm
https://www.bldpharm.com/products/52092-47-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13033871?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Path B: C5 Functionalization
('?I_UChWNgLSIUZUki) Multisubstituted Pyridine
arget: Chlorine ; ;
Path A: Selective C4 Functionalization (CS Functionalized)
(Suzuki/Sonogashira/SNAr)
Target: lodine

4-Substituted Product . .
(C-C or C-N Bond) Path C: Nitro Reduction
(Fe/NH4CI or H2/Pd)

Target: Nitro

5—Ch|0ro—4_—i9do— Path D: Direct Reduction
2-nitropyridine R (Risky: Dehalogenation possible) T 2-Amino Derivative
(Starting Scaffold) (Kinase Hinge Binder)
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Figure 1. Chemo- and regioselective functionalization pathways for 5-Chloro-4-iodo-2-
nitropyridine.

Part 5: Experimental Methodologies

These protocols are designed to maximize yield while preserving the orthogonal functional
groups.[1]

Protocol A: Regioselective Suzuki-Miyaura Coupling at
C4

Objective: To form a Carbon-Carbon bond at the 4-position without disturbing the 5-Cl or 2-
groups.[1][2]

Rationale: The C-1 bond undergoes oxidative addition with Pd(0) much faster than the C-CI
bond.[1][2] Using a mild base and controlled temperature prevents competitive reaction at C5.

[1]

Materials:

e Substrate: 5-Chloro-4-iodo-2-nitropyridine (1.0 eq)[1][2][3]
» Boronic Acid:

(1.1 eq)[1]

o Catalyst:
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(0.05 eq) - Chosen for stability and efficiency with aryl iodides.[1][2]

e Base:

(2.0 M aqueous, 2.0 eq)[1]

e Solvent: 1,4-Dioxane (0.1 M concentration)[1][2]
Step-by-Step:

e Degassing: Charge the reaction vessel with the substrate, boronic acid, and catalyst.[1]
Evacuate and backfill with Nitrogen (

) three times.[1] This is critical to prevent homocoupling or oxidation.[1][2]

e Solvation: Add degassed 1,4-Dioxane and aqueous base under

flow.

e Reaction: Heat the mixture to 60°C. Note: Do not exceed 80°C initially, as higher
temperatures may encourage oxidative addition into the C-Cl bond.[1][2]

e Monitoring: Monitor by LC-MS. The iodine peak (M+H) will disappear; the chlorine isotope
pattern (3:1 ratio of M:M+2) should remain in the product mass.[1]

o Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate. Purify via silica flash chromatography.

Protocol B: Regioselective Displacement at C4

Objective: To introduce a heteroatom (N, O, S) at the 4-position.[1]

Rationale: The 4-position is highly activated by the pyridine nitrogen.[1][2] Nucleophilic attack
occurs here preferentially over the 5-position (sterically hindered, less activated) and the 2-
position (nitro displacement is slower than iodide displacement).[1][2]

Materials:

e Nucleophile: Primary or Secondary Amine (1.0 - 1.2 eq)[1][2]
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Base: DIPEA (Hunig's Base) (2.0 eq)[1]

Solvent: THF or DMF (anhydrous)[1][2]

Step-by-Step:

Setup: Dissolve 5-Chloro-4-iodo-2-nitropyridine in THF at 0°C.

Addition: Add DIPEA followed by the amine dropwise.

Temperature Control: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
Caution: Heating is rarely required and may lead to side reactions at the C5-ClI or nitro

group.[1][2]

Validation: TLC should show a clean conversion. If the nucleophile is bulky, switching to DMF
and heating to 40°C may be necessary.[1]

Part 6: Safety & Handling

Energetic Potential: Nitro-pyridines can be energetic.[1][2] While this specific compound is
not classified as an explosive, it should be treated with care.[1] Avoid heating dry solids.[1][2]

Sensitizer: Halogenated pyridines are potent skin sensitizers.[1][2] All handling must occur in
a fume hood with double-gloving (Nitrile).[1][2]

Waste Disposal: Aqueous waste from reactions involving this compound should be treated
as halogenated organic waste.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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